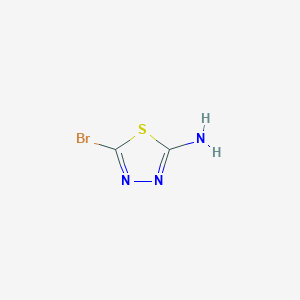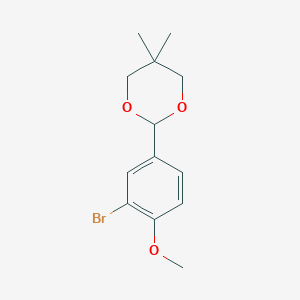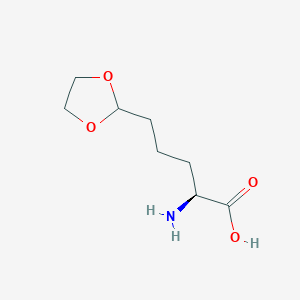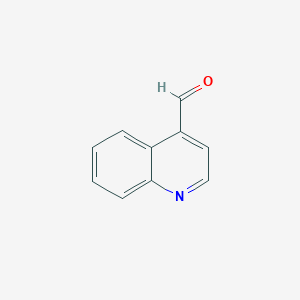
(-)-(14alpha)-Dihydrovinpocetine
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions used to synthesize the compound or reactions that the compound participates in during its use .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Mechanism of Action and Neuroprotective Effects
Vinpocetine, derived from (-)-(14alpha)-Dihydrovinpocetine, has been extensively studied for its potential in treating cerebrovascular disorders and cognitive deficits caused by hypoxia and ischemia. Research highlights its selective enhancement of brain circulation and oxygen utilization without significantly affecting systemic circulation. Vinpocetine increases the brain's tolerance to hypoxia and ischemia, exhibits anticonvulsant activity, and inhibits phosphodiesterase (PDE) enzymes. It improves the rheological properties of the blood and inhibits the aggregation of thrombocytes. Its neuroprotective action is linked to the inhibition of voltage-dependent neuronal Na(+)-channels, indirect inhibition of molecular cascades initiated by intracellular Ca(2+)-levels rise, and, to a lesser extent, adenosine reuptake inhibition. It selectively inhibits Ca(2+)-calmodulin dependent cGMP-PDE, which may contribute to its neuroprotective action by enhancing intracellular cGMP levels, leading to reduced cerebral vessel resistance and increased cerebral flow (Kiss & Kárpáti, 1996).
Cognitive and Neurological Enhancement
Studies have also focused on vinpocetine's potential to improve memory and cognitive functions. Vinpocetine's effects on blood circulation and metabolism in the brain have shown promise in reducing neuron loss due to decreased blood flow, making it a candidate for treating memory problems associated with poor brain circulation or dementia-related diseases. It has produced significantly more improvement than placebo in global cognitive tests reflecting attention, concentration, and memory in older adults with memory problems (McDaniel, Maier, & Einstein, 2003).
Potential in Treating Cardiovascular Diseases
Recent research has expanded vinpocetine's potential applications to include various cardiovascular diseases. This includes investigating its effects on atherosclerosis, obesity, neointimal hyperplasia, vasoconstriction, pathological cardiac remodeling, and ischemic stroke. The molecular mechanisms underlying vinpocetine's protective effects in these conditions suggest a broadened usage against relevant cardiovascular diseases (Zhang & Yan, 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAQRLRRCXIJFW-UZKOGDIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100499 | |
| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(14alpha)-Dihydrovinpocetine | |
CAS RN |
57327-92-1 | |
| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57327-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrovinpocetine, (-)-(14alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057327921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROVINPOCETINE, (-)-(14.ALPHA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E09UMT0FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



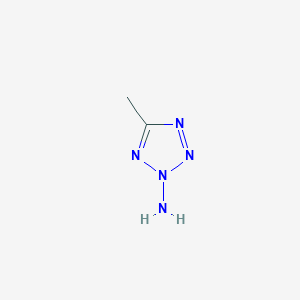
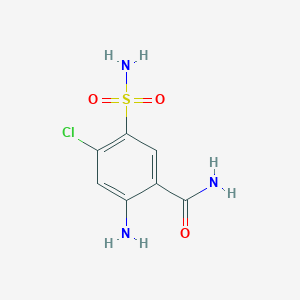
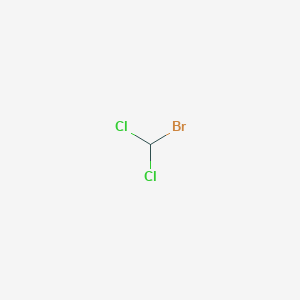
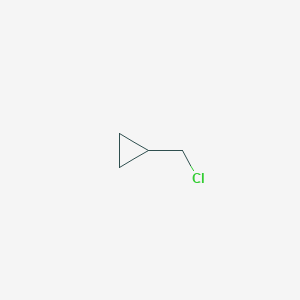
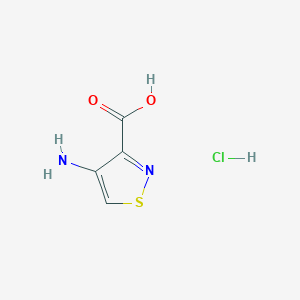
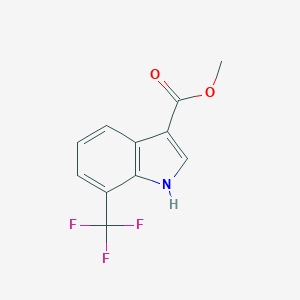
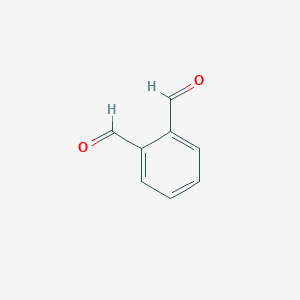
![3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde](/img/structure/B127527.png)
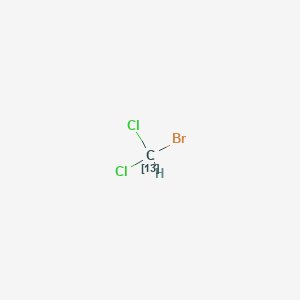
![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)
